REACTION_CXSMILES
|
[O:1]1[CH2:5][CH:4]=[CH:3][CH2:2]1.[Mg].[Ba].[Na].C(=O)([O-])[O-:10].[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>[Cu].[Cr].[Zn].O>[C:5]1(=[O:10])[O:1][CH2:2][CH2:3][CH2:4]1.[O:1]1[CH:2]=[CH:3][CH2:4][CH2:5]1.[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1 |f:5.6.7.8.9,10.11.12,^1:7|
|
Name
|
catalyst
|
Quantity
|
149 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cr]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ba]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
drying of the precipitate, extrusion to extrudates
|
Type
|
CUSTOM
|
Details
|
at 500° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCO1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[CH2:5][CH:4]=[CH:3][CH2:2]1.[Mg].[Ba].[Na].C(=O)([O-])[O-:10].[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>[Cu].[Cr].[Zn].O>[C:5]1(=[O:10])[O:1][CH2:2][CH2:3][CH2:4]1.[O:1]1[CH:2]=[CH:3][CH2:4][CH2:5]1.[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1 |f:5.6.7.8.9,10.11.12,^1:7|
|
Name
|
catalyst
|
Quantity
|
149 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cr]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ba]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
drying of the precipitate, extrusion to extrudates
|
Type
|
CUSTOM
|
Details
|
at 500° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCO1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[CH2:5][CH:4]=[CH:3][CH2:2]1.[Mg].[Ba].[Na].C(=O)([O-])[O-:10].[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>[Cu].[Cr].[Zn].O>[C:5]1(=[O:10])[O:1][CH2:2][CH2:3][CH2:4]1.[O:1]1[CH:2]=[CH:3][CH2:4][CH2:5]1.[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1 |f:5.6.7.8.9,10.11.12,^1:7|
|
Name
|
catalyst
|
Quantity
|
149 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cr]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ba]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
drying of the precipitate, extrusion to extrudates
|
Type
|
CUSTOM
|
Details
|
at 500° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCO1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |